molecular formula C24H34N4O4 B14402888 N,N'-(Octane-1,8-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) CAS No. 85513-32-2

N,N'-(Octane-1,8-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide)

Cat. No.: B14402888
CAS No.: 85513-32-2
M. Wt: 442.6 g/mol
InChI Key: XNDOSCIUYAOOTI-UHFFFAOYSA-N
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Description

N,N’-(Octane-1,8-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) is a chemical compound known for its unique structure and properties It consists of an octane-1,8-diyl chain linking two 2-amino-3-hydroxy-4-methylbenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Octane-1,8-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) typically involves the reaction of octane-1,8-diamine with 2-amino-3-hydroxy-4-methylbenzoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Octane-1,8-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino groups into more reactive intermediates.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N’-(Octane-1,8-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of N,N’-(Octane-1,8-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyl and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(Octane-1,8-diyl)bis(2,2-dichloroacetamide): Similar structure but with dichloroacetamide groups instead of amino-hydroxy-methylbenzamide groups.

    N,N’-(Decane-1,10-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide): Similar structure with a longer alkyl chain.

Uniqueness

N,N’-(Octane-1,8-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) is unique due to its specific combination of functional groups and chain length, which confer distinct chemical and biological properties

Properties

CAS No.

85513-32-2

Molecular Formula

C24H34N4O4

Molecular Weight

442.6 g/mol

IUPAC Name

2-amino-N-[8-[(2-amino-3-hydroxy-4-methylbenzoyl)amino]octyl]-3-hydroxy-4-methylbenzamide

InChI

InChI=1S/C24H34N4O4/c1-15-9-11-17(19(25)21(15)29)23(31)27-13-7-5-3-4-6-8-14-28-24(32)18-12-10-16(2)22(30)20(18)26/h9-12,29-30H,3-8,13-14,25-26H2,1-2H3,(H,27,31)(H,28,32)

InChI Key

XNDOSCIUYAOOTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)NCCCCCCCCNC(=O)C2=C(C(=C(C=C2)C)O)N)N)O

Origin of Product

United States

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